6-(2,5-Dimethoxyphenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dimethoxy-phenyl)-pyridine-3-carbaldehyde, AldrichCPR is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridine ring substituted with a 2,5-dimethoxyphenyl group and an aldehyde functional group at the 3-position. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxy-phenyl)-pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and a suitable pyridine derivative.
Condensation Reaction: The key step involves a condensation reaction between the 2,5-dimethoxybenzaldehyde and the pyridine derivative under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxy-phenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: The major product is 6-(2,5-dimethoxy-phenyl)-pyridine-3-carboxylic acid.
Reduction: The major product is 6-(2,5-dimethoxy-phenyl)-pyridine-3-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-(2,5-Dimethoxy-phenyl)-pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxy-phenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxy-phenyl)-piperazine: This compound shares the 2,5-dimethoxyphenyl group but has a piperazine ring instead of a pyridine ring.
(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one: This compound has a similar phenyl group but a different core structure.
Uniqueness
6-(2,5-Dimethoxy-phenyl)-pyridine-3-carbaldehyde is unique due to its specific combination of a pyridine ring with a 2,5-dimethoxyphenyl group and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-11-4-6-14(18-2)12(7-11)13-5-3-10(9-16)8-15-13/h3-9H,1-2H3 |
InChI Key |
KBANKAHOVCBWLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.